molecular formula C7H11F3O2 B2760897 (2R)-6,6,6-Trifluoro-2-methylhexanoic acid CAS No. 2248185-88-6

(2R)-6,6,6-Trifluoro-2-methylhexanoic acid

Cat. No.: B2760897
CAS No.: 2248185-88-6
M. Wt: 184.158
InChI Key: FCJNGYWGGYQYSA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-6,6,6-Trifluoro-2-methylhexanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanoic acid chain. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6,6,6-Trifluoro-2-methylhexanoic acid typically involves the introduction of the trifluoromethyl group into a hexanoic acid precursor. One common method is the alkylation of a suitable precursor with trifluoromethyl iodide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to enhance the yield and selectivity of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-6,6,6-Trifluoro-2-methylhexanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in drug design where fluorine atoms can enhance bioavailability and metabolic stability.

    Industry: The compound is used in the development of agrochemicals and materials science for creating polymers with specific properties.

Mechanism of Action

The mechanism by which (2R)-6,6,6-Trifluoro-2-methylhexanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes or receptors. This can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    (2R)-2-Methylhexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6,6,6-Trifluorohexanoic acid: Similar structure but without the chiral center, affecting its stereochemistry.

    Trifluoroacetic acid: A simpler structure with a trifluoromethyl group attached to a shorter carbon chain.

Uniqueness: (2R)-6,6,6-Trifluoro-2-methylhexanoic acid is unique due to its combination of a chiral center and a trifluoromethyl group. This combination imparts distinct stereochemical and electronic properties, making it particularly valuable in asymmetric synthesis and as a probe in biochemical studies.

Properties

IUPAC Name

(2R)-6,6,6-trifluoro-2-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-5(6(11)12)3-2-4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJNGYWGGYQYSA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.